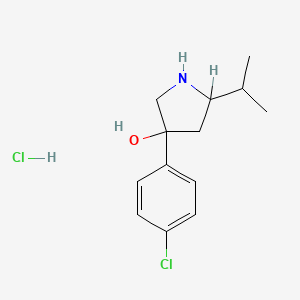

3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(p-Chlorphenyl)-5-Isopropyl-3-pyrrolidinolhydrochlorid ist eine chemische Verbindung, die zur Klasse der Pyrrolidinol-Derivate gehört. Sie zeichnet sich durch das Vorhandensein einer p-Chlorphenylgruppe und einer Isopropylgruppe aus, die an einen Pyrrolidinolring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(p-Chlorphenyl)-5-Isopropyl-3-pyrrolidinolhydrochlorid beinhaltet typischerweise die Reaktion von p-Chlorbenzaldehyd mit Isopropylamin, um ein Zwischenprodukt, eine Schiff-Base, zu bilden. Dieses Zwischenprodukt wird dann unter Verwendung eines geeigneten Reagenzes, wie z. B. Natriumborhydrid, einer Cyclisierung unterzogen, um das gewünschte Pyrrolidinol-Derivat zu erhalten. Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz unter Verwendung von Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

3-(p-Chlorphenyl)-5-Isopropyl-3-pyrrolidinolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die p-Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-(p-Chlorphenyl)-5-Isopropyl-3-pyrrolidinolhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu verschiedenen physiologischen Reaktionen führt. Die genauen beteiligten Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride typically involves the reaction of p-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a suitable reagent, such as sodium borohydride, to yield the desired pyrrolidinol derivative. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subject to ongoing research.

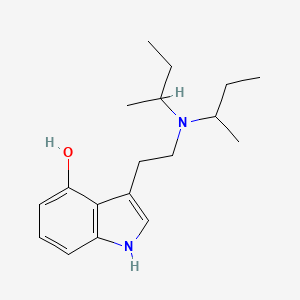

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(p-Chlorphenyl)-3-Pyrrolidinol

- 5-Isopropyl-3-Pyrrolidinol

- 3-(p-Chlorphenyl)-5-Methyl-3-Pyrrolidinol

Einzigartigkeit

3-(p-Chlorphenyl)-5-Isopropyl-3-pyrrolidinolhydrochlorid ist einzigartig aufgrund der spezifischen Kombination der p-Chlorphenyl- und Isopropylgruppen, die an den Pyrrolidinolring gebunden sind. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, wodurch sie eine wertvolle Verbindung für verschiedene Anwendungen ist.

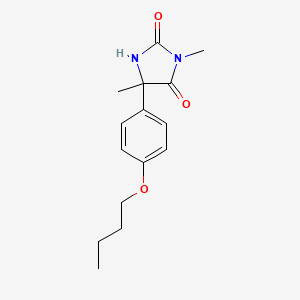

Eigenschaften

CAS-Nummer |

67466-41-5 |

|---|---|

Molekularformel |

C13H19Cl2NO |

Molekulargewicht |

276.20 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-5-propan-2-ylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-13(16,8-15-12)10-3-5-11(14)6-4-10;/h3-6,9,12,15-16H,7-8H2,1-2H3;1H |

InChI-Schlüssel |

FKYPJNZRWANATP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CC(CN1)(C2=CC=C(C=C2)Cl)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)